NU-7107
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Overview
Description
NU-7107 is a potent inhibitor of DNA-dependent protein kinase (DNA-PK), which has shown potential anticancer activity . DNA-PK is a key enzyme involved in the repair of DNA double-strand breaks, and its inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Preparation Methods
The synthesis of NU-7107 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as nucleophilic substitution, reduction, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods for this compound would likely involve scaling up these laboratory procedures while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
NU-7107 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
NU-7107 has a wide range of scientific research applications, including:
Mechanism of Action
NU-7107 exerts its effects by inhibiting the activity of DNA-PK, a key enzyme involved in the repair of DNA double-strand breaks . By blocking the function of DNA-PK, this compound prevents the repair of DNA damage in cancer cells, leading to the accumulation of DNA lesions and ultimately causing cell death . The molecular targets of this compound include the catalytic subunit of DNA-PK, which is responsible for its kinase activity . The inhibition of DNA-PK also affects other cellular pathways involved in DNA damage response and cell cycle regulation .
Comparison with Similar Compounds
NU-7107 is unique among DNA-PK inhibitors due to its high potency and selectivity . Similar compounds include:
NU-7441: Another potent DNA-PK inhibitor with similar anticancer activity.
KU-0060648: A dual inhibitor of DNA-PK and PI3K, which has shown potential in cancer therapy.
CC-115: A dual inhibitor of DNA-PK and mTOR, which is being investigated for its anticancer properties.
Compared to these compounds, this compound offers a more targeted approach to inhibiting DNA-PK, making it a valuable tool for studying DNA repair mechanisms and developing new cancer therapies .
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C18H19N3O2/c1-12-10-20(11-13(2)23-12)16-9-17(22)21-8-7-14-5-3-4-6-15(14)18(21)19-16/h3-9,12-13H,10-11H2,1-2H3/t12-,13+ |
InChI Key |
WEXIWJYAPCUIPH-BETUJISGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |
SMILES |
CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 |
Appearance |
solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NU7107; NU 7107; NU-7107. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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